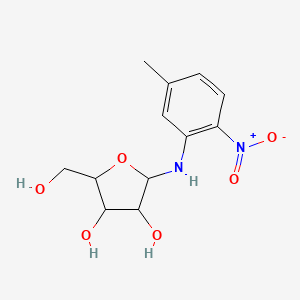![molecular formula C19H15NO7 B11084441 8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11084441.png)
8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multi-step organic reactions. The starting materials often include 3-nitrophenyl derivatives and furan compounds. The key steps in the synthesis may involve:
Aldol Condensation: This step involves the reaction of a furan derivative with an aldehyde or ketone to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic structure.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic Acid: A compound with a similar furan and nitrophenyl structure.
8-{[5-(3-Bromophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione: A brominated analog of the compound.
Uniqueness
8-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific spirocyclic structure and the presence of both nitrophenyl and furan moieties. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H15NO7 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
8-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C19H15NO7/c21-17-15(18(22)27-19(26-17)8-1-2-9-19)11-14-6-7-16(25-14)12-4-3-5-13(10-12)20(23)24/h3-7,10-11H,1-2,8-9H2 |
InChI Key |
FTRPQUGFIYYZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11084365.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11084371.png)
![6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084378.png)

![11-(3-ethoxyphenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084394.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11084395.png)
![1-phenyl-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11084402.png)

![(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid](/img/structure/B11084422.png)
![Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-](/img/structure/B11084426.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]-2-(naphthalen-1-yl)ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11084428.png)

![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11084433.png)

